3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Overview
Description
“3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” is a chemical compound that has been studied for its potential biological activity . It is a 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amine, which was prepared via cyclization of 2-benzimidazolylguanidine with various reactants .
Synthesis Analysis
The synthesis of “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” involves the cyclization of 2-benzimidazolylguanidine with various reactants . For instance, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of this compound .Molecular Structure Analysis
The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .Scientific Research Applications
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: The compound “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” and its derivatives have been found to inhibit the enzyme dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a key role in the synthesis of nucleotides and thus, DNA. Therefore, inhibitors of this enzyme can be used for the treatment of bacterial and parasitic infections, as well as some tumors .
- Methods of Application or Experimental Procedures: The compound was synthesized via cyclization of 2-benzimidazolylguanidine with various reactants . The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .
- Results or Outcomes: The most active compound was 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine with an IC50 value of 10.9 mM . This indicates that the compound has a moderate inhibitory effect on DHFR .
Future Directions
The study of “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” and its analogs could be a promising direction in the search for new DHFR inhibitors . Further investigations into the synthesis and properties of these compounds could lead to the development of effective treatments for various infections and tumors .
properties
IUPAC Name |
1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-4H,5H2,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRGAHXIMACQSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(NC2=NC3=CC=CC=C3N21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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